2-Hydroxynaphthalene-1-carbohydrazide
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Overview
Description
2-Hydroxynaphthalene-1-carbohydrazide (2-HNC) is an organic compound that is widely used in scientific research and industrial applications. 2-HNC is a type of carbonyl compound that is composed of two carbon atoms and two oxygen atoms, with a hydroxyl group attached to one of the carbon atoms. It can be synthesized in a variety of ways, including chemical reactions and enzymatic reactions, and has a wide range of applications in scientific research and industrial processes. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-HNC.
Scientific Research Applications
1. Application in Bioimaging and Chemosensing
2-Hydroxynaphthalene-1-carbohydrazide derivatives have been utilized as fluorogenic chemosensors, particularly for the detection of Cu2+ ions. Such chemosensors, synthesized from Tris(4-formylphenyl)amine and 1-hydroxynaphthalene-2-carbohydrazide, demonstrate high selectivity and sensitivity, effectively distinguishing Cu2+ ions from other common metal ions. These compounds also exhibit potential as bio-imaging fluorescent probes, notably in detecting Cu2+ ions within human cervical HeLa cancer cell lines (Anbu, Shanmugaraju, Ravishankaran, Karande, & Mukherjee, 2012).
Mechanism of Action
Target of Action
The primary target of 2-Hydroxynaphthalene-1-carbohydrazide is C-Jun N-terminal kinases (JNKs) . JNKs are crucial proteins involved in signal transduction, a complex signaling process that involves multiple interactions and different functions .
Mode of Action
This compound interacts with its target, JNKs, leading to alterations in gene expression, enzyme activities, and different cellular functions . This interaction affects cellular behavior like metabolism, proliferation, differentiation, and cell survival .
Biochemical Pathways
The compound’s interaction with JNKs affects the JNK-mediated pathways. These pathways can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions . The changes in these pathways can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival .
Result of Action
The interaction of this compound with JNKs can lead to alterations in gene expression, enzyme activities, and different cellular functions . These changes can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival . Some compounds, such as 4p and 5k, have been identified as potential inhibitors of JNK protein .
properties
IUPAC Name |
2-hydroxynaphthalene-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,14H,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOTZUQUEPHOHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289961 |
Source
|
Record name | 2-hydroxynaphthalene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7248-26-2 |
Source
|
Record name | NSC65883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxynaphthalene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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